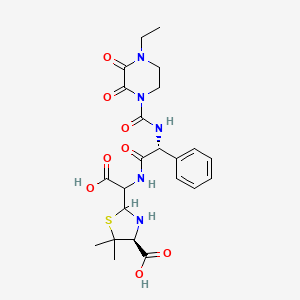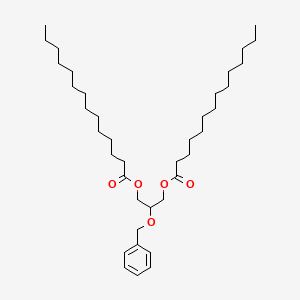
1,3-Dimyristoyl-2-O-benzylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimyristoyl-2-O-benzylglycerol is a synthetic compound known for its unique chemical structure and properties It is a glycerol derivative where two myristoyl groups are attached to the first and third positions of the glycerol backbone, and a benzyl group is attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimyristoyl-2-O-benzylglycerol typically involves the esterification of glycerol with myristic acid (tetradecanoic acid) and benzylation at the second position. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The benzylation step may involve the use of benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimyristoyl-2-O-benzylglycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Myristic acid and benzyl alcohol.
Reduction: this compound alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1,3-Dimyristoyl-2-O-benzylglycerol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in lipid metabolism and membrane biology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1,3-Dimyristoyl-2-O-benzylglycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also act as a substrate or inhibitor for enzymes such as lipases and esterases, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): A phospholipid commonly used in membrane studies.
1,3-Dipalmitoyl-2-O-benzylglycerol: Similar structure but with palmitoyl groups instead of myristoyl groups.
1,3-Dimyristoyl-2-O-methylglycerol: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
1,3-Dimyristoyl-2-O-benzylglycerol is unique due to the presence of both myristoyl and benzyl groups, which confer distinct physical and chemical properties. This combination allows for specific interactions with biological membranes and enzymes, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C38H66O5 |
|---|---|
Molecular Weight |
602.9 g/mol |
IUPAC Name |
(2-phenylmethoxy-3-tetradecanoyloxypropyl) tetradecanoate |
InChI |
InChI=1S/C38H66O5/c1-3-5-7-9-11-13-15-17-19-21-26-30-37(39)42-33-36(41-32-35-28-24-23-25-29-35)34-43-38(40)31-27-22-20-18-16-14-12-10-8-6-4-2/h23-25,28-29,36H,3-22,26-27,30-34H2,1-2H3 |
InChI Key |
YIBGOXMVSNEWOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14882302.png)
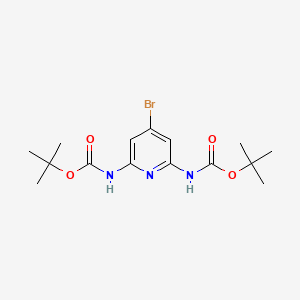
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14882316.png)
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B14882321.png)
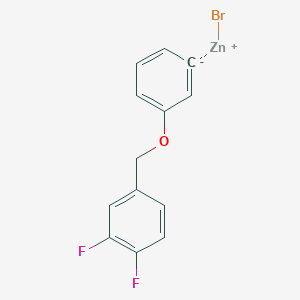
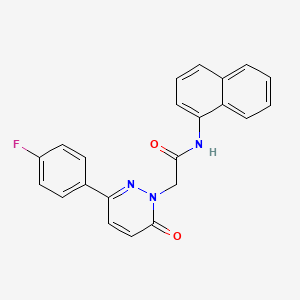


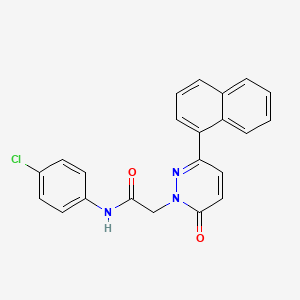
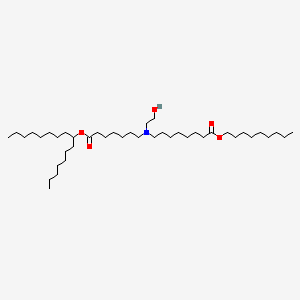
![3-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B14882353.png)
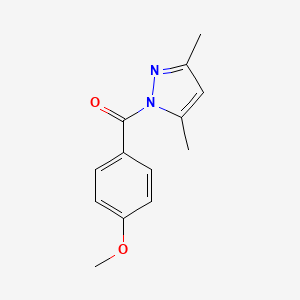
![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,3,3-trimethyl-1H-benzo[g]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B14882364.png)
